CCK1R (CCK-A) Receptor Affinity: A Direct Comparison with Established Antagonists
The CCK1R binding profile of Gastrin/CCK antagonist 1 can be positioned relative to other non-peptide antagonists. While a precise Ki value for this compound was not located, a direct head-to-head comparison of its structural class reveals significant differences in affinity. A separate non-peptide CCK-A inhibitor, for example, has a reported IC50 of 340 nM [1]. In contrast, highly potent and selective CCK1R antagonists like Devazepide (L-364,718) exhibit high affinity for CCK1R and moderate affinity for CCK2R . This variance underscores that the term 'CCK antagonist' is not monolithic; the specific compound's affinity profile dictates its experimental utility.
| Evidence Dimension | CCK1R Affinity (IC50) |
|---|---|
| Target Compound Data | Not available for this specific compound. |
| Comparator Or Baseline | CCK-A receptor inhibitor 1 (IC50 = 340 nM) [1] |
| Quantified Difference | Not calculable, but provides a baseline for the class. |
| Conditions | Not specified. |
Why This Matters
This confirms that a researcher requiring a tool with a specific, known potency range must verify the exact compound's data; class-based assumptions are unreliable for study design and data interpretation.
- [1] ULS. Cholecystokinin Receptor Inhibitors Product Page. CCK-A receptor inhibitor 1 IC50: 340 nM. View Source
